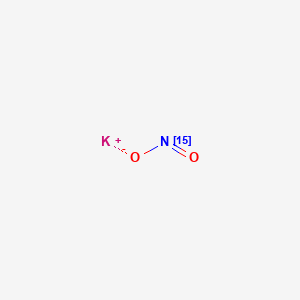

potassium nitrite-15N

Description

Properties

InChI |

InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1/i;1+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNHTSHTPBPRFX-IEOVAKBOSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N](=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.097 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92937-66-1 | |

| Record name | 92937-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium nitrite-15N can be synthesized through the isotopic exchange reaction between potassium nitrate-15N and water. The reaction involves the reduction of potassium nitrate-15N to potassium nitrite-15N using a reducing agent such as lead or through electrolysis . The reaction conditions typically involve heating and the presence of a catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production of potassium nitrite-15N involves the high-temperature thermal decomposition of potassium nitrate-15N. The reaction is as follows: [ 2KNO_3 \rightarrow 2KNO_2 + O_2 ] This method ensures a high yield of potassium nitrite-15N and is commonly used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium nitrite-15N undergoes various chemical reactions, including:

Oxidation: Potassium nitrite-15N can be oxidized to potassium nitrate-15N in the presence of an oxidizing agent.

Reduction: It can be reduced to potassium hydroxide and ammonia in the presence of a reducing agent.

Substitution: Potassium nitrite-15N can participate in substitution reactions where the nitrite group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lead, sodium borohydride.

Reaction Conditions: Reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

Oxidation: Potassium nitrate-15N.

Reduction: Potassium hydroxide, ammonia.

Substitution: Various substituted potassium compounds depending on the reactants used.

Scientific Research Applications

Chemistry

- Isotopic Tracer : Potassium nitrite-15N is primarily used as a tracer in isotopic labeling studies. It enables researchers to track the movement and reaction pathways of nitrogen in chemical processes, facilitating a deeper understanding of nitrogen dynamics in various reactions .

Biology

- Nitrogen Metabolism Studies : This compound plays a crucial role in metabolic studies aimed at understanding nitrogen assimilation and utilization in organisms. It helps elucidate how plants and animals absorb and metabolize nitrogen .

- Plant Feeding Studies : In agricultural research, potassium nitrite-15N is used to analyze the uptake of nitrogen by crops and its retention in soil organic matter. This information is vital for optimizing fertilizer use and improving crop yields .

Medicine

- Pharmacokinetics : Potassium nitrite-15N is utilized in pharmacokinetic studies to investigate the distribution and metabolism of nitrogen-containing drugs. Its isotopic labeling aids in quantifying the drug's behavior within biological systems .

Industry

- Fertilizer Production : The compound is applied in the production of fertilizers, where it helps study nitrogen cycle dynamics within agricultural systems. Understanding these dynamics is essential for sustainable agricultural practices .

Case Study 1: Nitrogen Dynamics in Soil

A study investigating nitrogen dynamics utilized potassium nitrite-15N to trace the transformations of nitrogen compounds in soil environments. The research highlighted how different soil conditions affected the behavior of nitrogen species, providing insights into optimizing soil management practices .

Case Study 2: Plant Nitrogen Uptake

In another study, researchers used potassium nitrite-15N to assess the kinetics of nitrate replacement in leaves of Crassocephalum crepidioides. The findings demonstrated a biological half-life of approximately 4.5 days for the labeled nitrate, indicating how quickly plants can assimilate different nitrogen sources under controlled conditions .

Mechanism of Action

The mechanism of action of potassium nitrite-15N involves its participation in redox reactions where it can act as both an oxidizing and reducing agent. The molecular targets include various enzymes and proteins involved in nitrogen metabolism. The pathways include the nitrogen cycle, where potassium nitrite-15N is converted to other nitrogenous compounds through enzymatic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Properties

The table below summarizes key structural and isotopic differences among potassium nitrite-15N and related ¹⁵N-labeled nitrogen compounds:

Key Observations:

- Isotopic Purity: Sodium nitrite-15N has the highest ¹⁵N enrichment (98 atom%), followed by potassium nitrite-15N (99 atom%). Potassium nitrate-15N is typically available at lower enrichments (5–10 atom%), which are sufficient for agricultural tracer studies .

- Reactivity: Sodium nitrite-15N exhibits nearly identical reactivity to its non-isotopic counterpart, making it suitable for synthesizing ¹⁵N-labeled organic compounds (e.g., tetrazene-¹⁵N) without altering reaction kinetics . Potassium nitrite-15N, however, is preferred in biomedical applications due to its compatibility with physiological systems .

Analytical and Methodological Considerations

- Measurement Challenges: Highly ¹⁵N-enriched compounds (e.g., sodium nitrite-15N at 98 atom%) may introduce errors in IRMS due to calibration difficulties, as small variations in ¹⁵N concentration are magnified at high enrichments . Potassium nitrate-15N, with lower isotopic enrichment, mitigates this issue and is widely used in discrimination studies .

- Sample Preparation: Potassium nitrite-15N requires rigorous washing during sample processing to avoid isotopic contamination, as demonstrated in ¹⁵N-labeled culture studies . Sodium nitrite-15N, used in tetrazene synthesis, demands precise stoichiometric control to maximize isotopic incorporation .

Biological Activity

Potassium nitrite-15N () is a stable isotope-labeled compound that has garnered interest in various biological and environmental studies. This article explores its biological activity, particularly focusing on its use as a tracer in nitrogen metabolism, its physiological effects, and its implications in research and clinical settings.

1. Overview of Potassium Nitrite-15N

Potassium nitrite is a salt of nitrous acid and has applications in food preservation, pharmaceuticals, and as an analytical reagent. The incorporation of the nitrogen-15 isotope allows researchers to track nitrogen dynamics in biological systems due to its distinct mass properties compared to the more abundant nitrogen-14.

2.1 Nitrogen Metabolism

Potassium nitrite-15N is primarily utilized in studies investigating nitrogen assimilation and metabolism in plants and animals. The compound undergoes reduction to ammonium, which is then incorporated into amino acids. This process is critical for understanding nitrogen cycling within ecosystems.

2.2 Physiological Effects

Research indicates that potassium nitrite can influence vascular function by modulating nitric oxide (NO) levels in the body. NO plays a crucial role in vasodilation and blood pressure regulation.

- Vasodilation : In animal models, administration of potassium nitrite has been shown to enhance NO bioavailability, leading to improved vascular function . This effect is particularly relevant in conditions such as hypertension where NO signaling is impaired.

3.1 Case Studies

Several studies have highlighted the utility of potassium nitrite-15N in various biological contexts:

- Plant Studies : A study examined the uptake and metabolic incorporation of potassium nitrite-15N in alfalfa plants. It was found that the compound significantly enhanced nitrogen fixation rates, demonstrating its role as an effective tracer for studying nitrogen dynamics .

- Animal Studies : In cardiovascular research, intraperitoneal administration of potassium nitrite led to significant increases in plasma NO levels, corroborating its role as a vasodilator .

3.2 Data Table: Summary of Biological Effects

4. Applications in Research

The isotopic labeling with 15N provides unique insights into biological processes:

- Metabolic Tracing : Potassium nitrite-15N is extensively used for tracing nitrogen pathways in metabolic studies, allowing researchers to quantify nitrogen flow and assess the efficiency of nitrogen utilization in both plants and animals.

- Environmental Impact Studies : The compound aids in understanding the effects of anthropogenic activities on nitrogen cycling within ecosystems, especially concerning pollution sources .

5. Conclusion

Potassium nitrite-15N plays a significant role in biological research by serving as a tracer for studying nitrogen metabolism and its physiological effects on vascular function. Its applications span across plant biology, animal physiology, and environmental science, making it a valuable tool for researchers aiming to unravel complex biological processes involving nitrogen dynamics.

Q & A

Q. Table 1: Analytical Methods for 15N-Nitrite Quantification

| Method | Detection Limit | Matrix Compatibility | Key Advantages | Limitations |

|---|---|---|---|---|

| MI-QMS | 1 nM | Aqueous, biological | Minimal sample prep; real-time analysis | Sensitive to dissolved organics |

| Combustion-IRMS | 0.1 μM | Soil, environmental | High precision; handles complex samples | Time-intensive; requires large sample volumes |

| Denitrifier-IRMS | 0.05 μM | Low-concentration | High sensitivity; dual-isotope capability | Requires specialized bacterial cultures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.